molecular formula C11H13NO4 B2819489 Methyl 2-methyl-2-(3-nitrophenyl)propanoate CAS No. 103797-22-4

Methyl 2-methyl-2-(3-nitrophenyl)propanoate

Cat. No.: B2819489
CAS No.: 103797-22-4
M. Wt: 223.228
InChI Key: UXYZPBKSIFDTJL-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(3-nitrophenyl)propanoate is an organic compound with the molecular formula C11H13NO4. It is an ester derivative of 2-methyl-2-(3-nitrophenyl)propanoic acid. This compound is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2-(3-nitrophenyl)propanoate can be synthesized through the esterification of 2-methyl-2-(3-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-2-(3-nitrophenyl)propanoate is utilized in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester can be hydrolyzed by esterases to release the corresponding carboxylic acid, which may then participate in further biochemical reactions. The nitro group can also undergo reduction to form an amino group, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Methyl 2-methyl-2-(3-nitrophenyl)propanoate can be compared with similar compounds such as:

    Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-methyl-2-(4-nitrophenyl)propanoate: Similar structure but with the nitro group in the para position instead of the meta position.

    Methyl 2-methyl-2-(3-fluoro-4-nitrophenyl)propanoate: Similar structure but with an additional fluoro group on the aromatic ring .

These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities due to the variations in their functional groups and substitution patterns.

Biological Activity

Methyl 2-methyl-2-(3-nitrophenyl)propanoate is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry and enzyme-catalyzed reactions. This article explores its biological activity, chemical properties, and relevant research findings.

  • Molecular Formula : C11H13NO4
  • Molecular Weight : 223.23 g/mol
  • Structure : The compound features a nitro group attached to a phenyl ring, which influences its reactivity and biological interactions.

This compound primarily acts through its hydrolysis by esterases, resulting in the release of a carboxylic acid that can participate in various biochemical pathways. The nitro group can also be reduced to an amino group, enhancing its potential to interact with enzymes and receptors within biological systems.

Anticancer Potential

Preliminary studies have demonstrated that related compounds can exhibit anticancer activity. For example, derivatives containing similar structural motifs were tested against various cancer cell lines, revealing selective cytotoxic effects. Compounds with nitro groups often show enhanced activity against colorectal adenocarcinoma cells (Caco-2) compared to lung adenocarcinoma cells (A549), suggesting a structure-dependent mechanism .

Case Studies and Research Findings

  • Antifungal Activity : In a study involving various nitrophenyl derivatives, compounds structurally related to this compound were found to possess broad-spectrum antifungal activity against drug-resistant strains of Candida, indicating a potential for further development as antifungal agents .
  • Anticancer Studies : A series of thiazole derivatives were evaluated for anticancer properties, revealing that modifications to the nitrophenyl moiety significantly impacted their efficacy against Caco-2 cells. The presence of the nitro group was crucial for enhancing the anticancer activity, suggesting that this compound may similarly influence cancer cell viability .
  • Enzyme Interaction Studies : The compound has been utilized in studies focusing on enzyme-catalyzed reactions, particularly ester hydrolysis. This research underscores its role as an intermediate in synthesizing more complex organic molecules and its potential applications in drug formulation.

Data Tables

Property Value
Molecular FormulaC11H13NO4
Molecular Weight223.23 g/mol
Biological ActivityAntimicrobial, Anticancer
Activity Type Target Organisms/Cells Efficacy
AntifungalDrug-resistant CandidaBroad-spectrum activity
AnticancerCaco-2 (colorectal cancer)Selective cytotoxicity
Enzyme InteractionEsterasesHydrolysis reactions

Properties

IUPAC Name

methyl 2-methyl-2-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYZPBKSIFDTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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